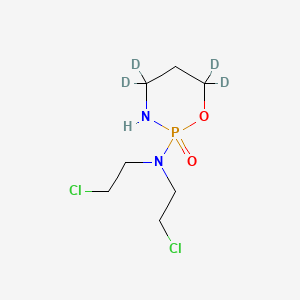
2,4-Difluoro-3-methoxybenzyl alcohol
Overview
Description
2,4-Difluoro-3-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methoxybenzyl alcohol typically involves the introduction of fluorine atoms and a methoxy group onto a benzyl alcohol framework. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,4-difluoro-3-methoxybenzaldehyde, is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness and yield. Catalysts and solvents are selected to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-methoxybenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: H2 with a palladium catalyst, or other reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophiles or electrophiles under suitable conditions to replace the fluorine atoms or methoxy group.
Major Products Formed:
Oxidation: 2,4-Difluoro-3-methoxybenzaldehyde or 2,4-Difluoro-3-methoxybenzoic acid.
Reduction: 2,4-Difluoro-3-methoxytoluene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Difluoro-3-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-methoxybenzyl alcohol exerts its effects depends on the specific application. In chemical reactions, the presence of fluorine atoms and a methoxy group can influence the reactivity and selectivity of the compound. These functional groups can participate in various interactions, such as hydrogen bonding, dipole-dipole interactions, and electron-withdrawing effects, which can affect the overall reaction mechanism.
Comparison with Similar Compounds
2,4-Difluorobenzyl alcohol: Lacks the methoxy group, which can result in different reactivity and applications.
3-Methoxybenzyl alcohol:
2,4-Difluoro-3-methoxybenzoic acid: An oxidized form of the alcohol, with different chemical behavior and applications.
Uniqueness: 2,4-Difluoro-3-methoxybenzyl alcohol is unique due to the combination of fluorine atoms and a methoxy group on the benzyl alcohol framework. This combination imparts distinct chemical properties, such as increased stability, altered reactivity, and potential for specific interactions in biological systems.
Properties
IUPAC Name |
(2,4-difluoro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCZZZXJIWXQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286478 | |
| Record name | 2,4-Difluoro-3-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178974-98-6 | |
| Record name | 2,4-Difluoro-3-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178974-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B1637501.png)
![1-[(2,6-dimethylphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637506.png)






![1-(4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1637520.png)

![2-[[1-(4-Fluorophenyl)-4-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)butylidene]amino]oxyacetic acid](/img/structure/B1637529.png)

